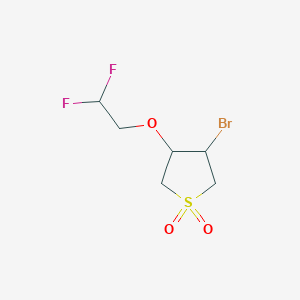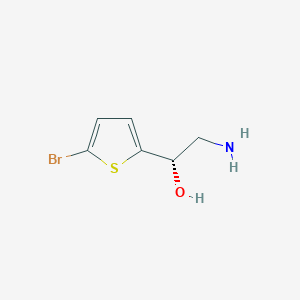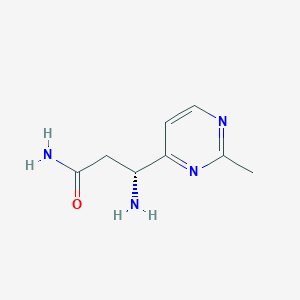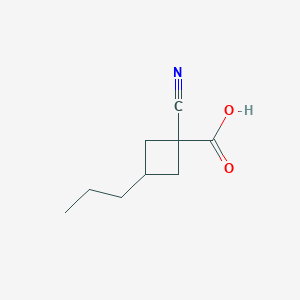
3-Bromo-4-(2,2-difluoroethoxy)tetrahydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione: is a chemical compound with a unique structure that includes bromine, fluorine, and sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with bromine and a difluoroethoxy group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the required quality and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different oxidation states.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Compounds with various functional groups replacing the bromine atom.
科学研究应用
Biology: In biological research, the compound can be used to study the effects of fluorinated and brominated compounds on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism by which 3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
相似化合物的比较
- 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid
- 3-Bromo-4-(2,2-difluoroethoxy)aniline
- 3-Bromo-4-(2,2-difluoroethoxy)thiolane 1,1-dioxide
Comparison: Compared to these similar compounds, 3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure, which imparts distinct chemical and physical properties. The presence of the thiolane ring can influence the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill.
属性
分子式 |
C6H9BrF2O3S |
|---|---|
分子量 |
279.10 g/mol |
IUPAC 名称 |
3-bromo-4-(2,2-difluoroethoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C6H9BrF2O3S/c7-4-2-13(10,11)3-5(4)12-1-6(8)9/h4-6H,1-3H2 |
InChI 键 |
QOOKICTXHBXZHU-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CS1(=O)=O)Br)OCC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)
![6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)

![2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13071498.png)

![N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13071501.png)



![5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)



